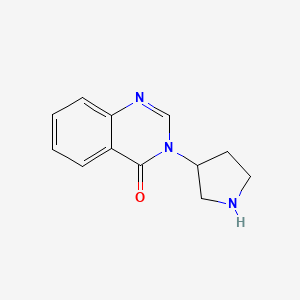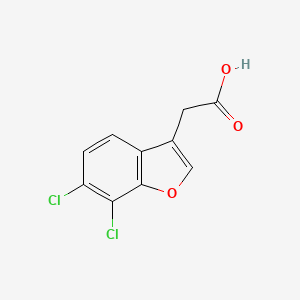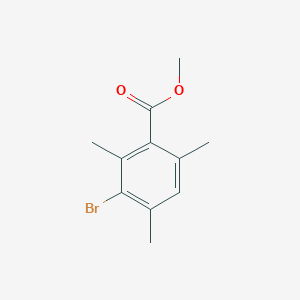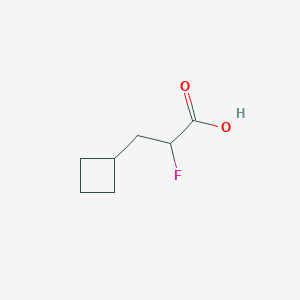![molecular formula C5H8F2O B1432627 [1-(Difluoromethyl)cyclopropyl]methanol CAS No. 1314402-08-8](/img/structure/B1432627.png)
[1-(Difluoromethyl)cyclopropyl]methanol
Vue d'ensemble
Description
“[1-(Difluoromethyl)cyclopropyl]methanol” is a compound with the molecular formula C5H8F2O and a molecular weight of 122.11 .
Synthesis Analysis
The synthesis of difluoromethyl compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8F2O/c6-4(7)5(3-8)1-2-5/h4,8H,1-3H2 . The InChI key is PPYIICYIHBXOEB-UHFFFAOYSA-N .Chemical Reactions Analysis
The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 126.1±15.0 °C . The predicted density is 1.218±0.06 g/cm3 . The pKa is predicted to be 15.10±0.10 .Applications De Recherche Scientifique
Difluoromethylation in Heterocycles
Difluoromethylation is crucial for functionalizing fluorine-containing heterocycles, which are key components of many biologically and pharmacologically active compounds. The introduction of a difluoromethyl group can significantly alter the physical, chemical, and biological properties of heterocyclic compounds, making them more effective as active ingredients in pharmaceuticals .
Late-stage Difluoromethylation
This process involves the formation of X–CF2H bonds, where X can be carbon (sp, sp2, sp3), oxygen, nitrogen, or sulfur. Late-stage difluoromethylation allows for the modification of complex molecules, enhancing their properties for use in medicinal chemistry and drug design .
Synthesis of Fluorinated Compounds
The compound “[1-(Difluoromethyl)cyclopropyl]methanol” itself can be used as an intermediate in the synthesis of more complex fluorinated molecules. These molecules have applications across various fields including pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and biological activity .
Safety and Hazards
Orientations Futures
The field of difluoromethylation has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins represents an exciting departure in this sub-field .
Propriétés
IUPAC Name |
[1-(difluoromethyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-4(7)5(3-8)1-2-5/h4,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYIICYIHBXOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314402-08-8 | |
| Record name | [1-(difluoromethyl)cyclopropyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1432554.png)


![1-[(2-Chloro-4-methylphenyl)methyl]piperazine](/img/structure/B1432558.png)




![1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one](/img/structure/B1432565.png)
